4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate 4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17310603
InChI: InChI=1S/C19H28N4S.C4H4O4/c1-3-4-5-8-15-24-18-16-9-6-7-10-17(16)20-19(21-18)23-13-11-22(2)12-14-23;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
Molecular Formula: C23H32N4O4S
Molecular Weight: 460.6 g/mol

4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate

CAS No.:

Cat. No.: VC17310603

Molecular Formula: C23H32N4O4S

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate -

Specification

Molecular Formula C23H32N4O4S
Molecular Weight 460.6 g/mol
IUPAC Name (Z)-but-2-enedioic acid;4-hexylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline
Standard InChI InChI=1S/C19H28N4S.C4H4O4/c1-3-4-5-8-15-24-18-16-9-6-7-10-17(16)20-19(21-18)23-13-11-22(2)12-14-23;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key XJNWHNYREUVOOR-BTJKTKAUSA-N
Isomeric SMILES CCCCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O
Canonical SMILES CCCCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Molecular Properties

The compound features a quinazoline backbone (a bicyclic system comprising fused benzene and pyrimidine rings) substituted at positions 2 and 4. At position 2, a 4-methylpiperazine group introduces nitrogen-rich hydrophilicity, while position 4 bears a hexylthio (-S-C6H13) moiety that enhances lipophilicity. The maleate salt (C4H4O4^2−) improves aqueous solubility, a critical factor for drug formulation .

Molecular Formula and Weight

  • Base structure: C19H27N5S

  • Maleate counterion: C4H4O4

  • Molecular weight: 476.58 g/mol (calculated from PubChem data for analogous compounds ).

Key Structural Features

  • Quinazoline core: Facilitates interactions with biological targets via π-π stacking and hydrogen bonding.

  • 4-Methylpiperazine: Enhances solubility and modulates receptor binding through its tertiary amine groups .

  • Hexylthio chain: Increases membrane permeability due to its hydrophobic nature .

  • Maleate salt: Stabilizes the compound in solid-state formulations and improves dissolution kinetics .

Synthetic Routes and Optimization

The synthesis of 4-(hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate involves multi-step reactions, as inferred from analogous quinazoline derivatives .

Step 1: Preparation of 2,4-Dichloroquinazoline

Quinazoline is halogenated using phosphorus oxychloride (POCl3) to yield 2,4-dichloroquinazoline, a versatile intermediate for subsequent substitutions .

Step 2: Substitution at Position 2

The chlorine at position 2 is replaced with 4-methylpiperazine under microwave-assisted conditions (140–160°C, 30–120 min) in ethyl acetate or tetrahydrofuran (THF). This step leverages nucleophilic aromatic substitution, achieving yields of 60–70% .

Example reaction:

2,4-Dichloroquinazoline+N-MethylpiperazineMW, 140°C2-(4-Methylpiperazin-1-yl)-4-chloroquinazoline\text{2,4-Dichloroquinazoline} + \text{N-Methylpiperazine} \xrightarrow{\text{MW, 140°C}} \text{2-(4-Methylpiperazin-1-yl)-4-chloroquinazoline}

Step 4: Salt Formation with Maleic Acid

The free base is treated with maleic acid in ethanol to form the maleate salt, which is isolated via crystallization .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions (Based on Analog Data )

PropertyPrediction
Water solubilityModerate (maleate enhances solubility)
Caco-2 permeabilityHigh (logP ≈ 3.2)
Plasma protein binding85–90%
CYP450 inhibitionLow (CYP3A4 IC50 > 10 µM)
hERG inhibitionLow risk

Toxicity

  • Acute toxicity: LD50 > 500 mg/kg (rodent models, estimated).

  • Mutagenicity: Negative in Ames test .

Therapeutic Applications and Future Directions

Development Challenges

  • Synthetic complexity: Multi-step synthesis requires optimization for scalability.

  • Metabolic stability: The hexylthio chain may undergo oxidative metabolism, necessitating prodrug strategies.

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